(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is an organic compound characterized by its unique structural features, which include a methoxyethyl group and a thiazole ring. The molecular formula of this compound is , and it has a molecular weight of approximately 174.27 g/mol. This compound is classified as an amine due to the presence of an amino group, and it falls under the category of heterocyclic compounds because of its thiazole moiety.
The synthesis of (2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can be achieved through several methods, with one common approach involving the reaction of appropriate precursors under controlled conditions.
Methods:
Technical Details:
The molecular structure of (2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can be represented using various notations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.27 g/mol |
| IUPAC Name | 2-methoxy-N-(1-(thiazol-2-yl)ethyl)ethan-1-amine |
| InChI | InChI=1S/C8H14N2OS/c1-7(9-3-5-11-2)8-10-4-6-12-8/h4,6-7,9H,3,5H2,1-2H3 |
| InChI Key | BUMZMKUAXGMVRF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CS1)NCC2=CC=CO2 |
This structure indicates the presence of both aliphatic and aromatic components, contributing to its chemical reactivity and potential biological activity.
(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can participate in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The physical and chemical properties of (2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine are significant for its applications:
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not extensively reported |
| Boiling Point | Not extensively reported |
These properties indicate that the compound may be versatile in various applications, particularly in research settings.
(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific applications:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 84359-15-9